molecular formula C14H16F3NO2 B1504087 2,2,2-trifluoro-N-(6-oxo-6-phenylhexyl)acetamide CAS No. 39510-50-4

2,2,2-trifluoro-N-(6-oxo-6-phenylhexyl)acetamide

Cat. No.: B1504087
CAS No.: 39510-50-4
M. Wt: 287.28 g/mol
InChI Key: CEWPULCGHWVFDW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(6-oxo-6-phenylhexyl)acetamide is a synthetic organic compound with the molecular formula C14H16F3NO2 and a molecular weight of 287.278 g/mol. This compound is characterized by its trifluoroacetamide group attached to a phenyl-substituted hexanone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic reactions, typically involving the reaction of 6-oxo-6-phenylhexanoyl chloride with trifluoroacetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere with a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the synthesis of 2,2,2-trifluoro-N-(6-oxo-6-phenylhexyl)acetamide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

  • Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Phenolic derivatives such as 6-oxo-6-phenylhexanol.

  • Reduction: Hexanol derivatives.

  • Substitution: Amides and amines.

Scientific Research Applications

2,2,2-Trifluoro-N-(6-oxo-6-phenylhexyl)acetamide has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The trifluoroacetamide group can interact with enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide

  • 2,2,2-Trifluoro-N-(6-oxo-3,7-dihydropurin-2-yl)acetamide

  • 2,2,2-Trifluoro-N-(6-oxo-6H-benzo[c]chromen-2-yl)acetamide

Uniqueness: 2,2,2-Trifluoro-N-(6-oxo-6-phenylhexyl)acetamide is unique due to its specific structural features, such as the trifluoroacetamide group and the phenyl-substituted hexanone moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,2,2-trifluoro-N-(6-oxo-6-phenylhexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)13(20)18-10-6-2-5-9-12(19)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWPULCGHWVFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676343
Record name 2,2,2-Trifluoro-N-(6-oxo-6-phenylhexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39510-50-4
Record name 2,2,2-Trifluoro-N-(6-oxo-6-phenylhexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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